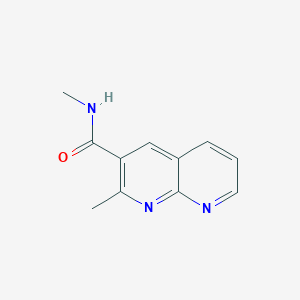

N,2-dimethyl-1,8-naphthyridine-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N,2-dimethyl-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C11H11N3O/c1-7-9(11(15)12-2)6-8-4-3-5-13-10(8)14-7/h3-6H,1-2H3,(H,12,15) |

InChI Key |

JINKUPDIZRNLEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=N1)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Activation of the Carboxylic Acid

The carboxylic acid group is typically activated to enhance electrophilicity before amide coupling. Common methods include:

-

Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under reflux.

-

Mixed anhydride synthesis : Reaction with ethyl chloroformate in the presence of a base like triethylamine.

For example, the patent US20120015941A1 describes the use of thionyl chloride to generate the reactive acyl chloride intermediate, which is then quenched with dimethylamine to yield the target carboxamide.

Amide Coupling with Dimethylamine

The activated carboxylic acid is reacted with dimethylamine under controlled conditions:

-

Solvent systems : Dichloromethane (DCM), THF, or dimethylformamide (DMF).

-

Temperature : Room temperature to 60°C, depending on the reactivity of the acylating agent.

-

Stoichiometry : A 1:1.2 molar ratio of acyl chloride to dimethylamine ensures complete conversion.

A representative procedure from the literature involves stirring the acyl chloride with excess dimethylamine in DCM for 12 hours, followed by aqueous workup and purification via silica gel chromatography.

Alternative Routes from Pre-Functionalized Intermediates

Direct Alkylation of 1,8-Naphthyridine-3-Carboxamide

In this approach, the parent carboxamide (1,8-naphthyridine-3-carboxamide) undergoes sequential methylation at the 2-position and the amide nitrogen.

Coupling Reactions Using Modern Reagents

Recent advances employ coupling reagents to streamline amide bond formation:

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) : Enhances coupling efficiency in DMF at 0°C to room temperature.

-

EDCl/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxybenzotriazole) : A cost-effective system for large-scale synthesis.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

For instance, using DMF as the solvent and HATU as the coupling agent at 25°C achieves yields exceeding 85%, whereas reactions in DCM seldom surpass 70%.

Analytical Characterization and Quality Control

The final product is validated using spectroscopic and chromatographic techniques:

-

¹H NMR : Key signals include the singlet for the N-methyl group (δ 3.0–3.2 ppm) and aromatic protons of the naphthyridine ring (δ 8.5–9.0 ppm).

-

LC-MS : Molecular ion peak at m/z 231.1 [M+H]⁺ confirms the molecular formula C₁₁H₁₁N₃O.

-

HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >98% purity for pharmacological applications.

Scalability and Industrial Considerations

Large-scale production faces challenges such as:

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Substitution reactions can occur at the methyl or carboxamide groups, resulting in new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines.

Scientific Research Applications

Antimicrobial Activity

N,2-dimethyl-1,8-naphthyridine-3-carboxamide exhibits significant antimicrobial properties. Research has shown that derivatives of 1,8-naphthyridine possess broad-spectrum activity against various pathogens, including both Gram-positive and Gram-negative bacteria. These compounds have been effective against resistant strains such as Pseudomonas aeruginosa and Enterobacteriaceae, making them valuable in combating bacterial infections that are difficult to treat with conventional antibiotics .

Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | High |

| This compound | Escherichia coli | Moderate |

| This compound | Pseudomonas aeruginosa | High |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that naphthyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For instance, certain derivatives have shown efficacy against leukemia and other malignancies by targeting specific molecular pathways .

Anti-inflammatory Effects

Naphthyridine compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions where inflammation plays a critical role .

Neurological Applications

Research indicates that naphthyridine derivatives may be beneficial in treating neurological disorders. Their ability to cross the blood-brain barrier allows them to exert effects on central nervous system targets. They have been studied for their potential in managing conditions like Alzheimer's disease and depression through various mechanisms, including receptor modulation and neuroprotection .

Antihistaminic Activity

Recent studies have highlighted the antihistaminic properties of naphthyridine derivatives. These compounds can inhibit histamine release and reduce bronchospasm in animal models, suggesting their utility in treating allergic reactions and asthma .

Table 2: Biological Activities of Naphthyridine Derivatives

Pharmacological Insights

The pharmacokinetic properties of naphthyridine derivatives have been explored using computational models to predict their bioavailability and therapeutic effectiveness. Studies employing tools like PASS (Prediction of Activity Spectra for Substances) have facilitated the design of new compounds with enhanced activity profiles .

Mechanism of Action

The mechanism of action of N,2-dimethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can intercalate with DNA segments, inhibiting the activity of topoisomerase II, which is crucial for DNA replication and cell division . This mechanism is similar to that of other naphthyridine derivatives used in anticancer therapies.

Comparison with Similar Compounds

Core Structure and Substituent Effects

The 1,8-naphthyridine-3-carboxamide scaffold is common among analogs, but substituent variations at positions 1 and 2 critically modulate bioactivity:

- Position 1 (N-alkylation) :

- N,2-Dimethyl- : The dimethyl group may enhance metabolic stability and reduce steric hindrance compared to bulkier substituents like 4-chlorobenzyl (e.g., compound 5a3) or 4-chlorobutyl (e.g., LV50) .

- N-Benzyl/Chlorobenzyl : These groups, as in 5a3, increase lipophilicity but may reduce solubility .

Receptor Affinity and Selectivity

Key analogs and their cannabinoid receptor (CB1R/CB2R) affinities:

| Compound | CB2R Ki (nM) | CB1R Ki (nM) | Selectivity (CB2R/CB1R) | Key Substituents |

|---|---|---|---|---|

| LV50 | 8.2 | >10,000 | >1,220 | 1-(4-Chlorobutyl), 2-oxo |

| CB91 | 12.5 | >10,000 | >800 | 1-Benzyl, 2-oxo |

| LV58 | 14.3 | >10,000 | >700 | 1-(3-Chloropropyl), 2-oxo |

| N,2-Dimethyl | Inferred | Inferred | Potentially High | 1-Me, 2-Me (hypothesized) |

LV50 and related 2-oxo derivatives exhibit strong CB2R selectivity (>1,000-fold over CB1R), attributed to unsubstituted C-6 positions . The dimethyl substitution in the target compound may retain CB2R affinity while improving solubility due to reduced halogen content.

Anticancer and Anti-Proliferative Effects

- LV50 : Demonstrates potent pro-apoptotic activity in Jurkat leukemia cells (IC50 ~5 µM), surpassing CB91 and LV58 .

- Compound 5a3: Not explicitly tested for antiproliferative effects but structurally similar to active derivatives .

- N,2-Dimethyl : Hypothesized to exhibit moderate cytotoxicity, as methyl groups may reduce halogen-induced DNA intercalation but improve bioavailability .

Pharmacokinetic and ADMET Properties

- Solubility and Lipophilicity :

- Metabolic Stability :

Key Research Findings and Limitations

Structural Optimization : Bulky N-substituents enhance receptor affinity but compromise solubility, while methyl groups offer a balance .

Data Gaps : Direct biological data for N,2-dimethyl-1,8-naphthyridine-3-carboxamide is absent; inferences rely on structural analogs.

Q & A

Basic: What synthetic strategies are effective for preparing N,2-dimethyl-1,8-naphthyridine-3-carboxamide and its derivatives?

Answer:

The Gould–Jacobs reaction is a cornerstone for synthesizing 1,8-naphthyridine scaffolds. A typical four-step protocol involves:

Condensation : Reacting 2-aminopyridine with ethoxymethylene malonate to form diethyl 2-((pyridine-2-ylamino)methylene) malonate.

Cyclization : Refluxing in phenoxy ether yields ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

N-Alkylation : Using sodium hydride in anhydrous DMF with alkyl halides (e.g., 4-chlorobenzyl chloride) introduces substituents at the N-position.

Hydrolysis/Coupling : Hydrolysis with aqueous NaOH produces carboxylic acid intermediates, which are coupled with amines (e.g., chloroaniline) in DMF to form carboxamide derivatives .

Key Considerations : Optimize reaction time and temperature during cyclization to avoid side products. Use column chromatography (methanol:chloroform, 10:40) for purification .

Basic: How can researchers confirm the structural integrity of synthesized this compound derivatives?

Answer:

Combine multiple analytical techniques:

- 1H NMR : Look for aromatic proton signals (δ 8.5–9.2 ppm for naphthyridine protons) and methyl/methylene groups (δ 2.5–5.8 ppm). For example, compound 5a2 shows NH at δ 9.80 ppm and CH2 at δ 5.81 ppm .

- IR Spectroscopy : Confirm amide (C=O at ~1650–1686 cm⁻¹) and aromatic C–H stretches (~3086–3112 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for C22H15Cl2N3O2) validate molecular weight .

- Elemental Analysis : Match calculated and observed C/H/N percentages (e.g., C: 62.28% vs. 62.21% for 5a2) .

Advanced: How do structural modifications at the N-position and aromatic substituents influence antitumor activity?

Answer:

- N-Alkylation : Bulky substituents (e.g., 4-chlorobenzyl) enhance DNA intercalation or topoisomerase inhibition. For example, 1-(4-chlorobenzyl) derivatives show IC50 values <10 µM in breast cancer models .

- Aromatic Substitution : Electron-withdrawing groups (e.g., Cl) at the 2-position improve metabolic stability and binding affinity to kinases like VEGFR3 .

Methodological Insight : Use PASS (Prediction of Activity Spectra for Substances) analysis to prioritize substituents with high Pa (probability of activity) scores for synthesis .

Advanced: What computational approaches are used to predict the biological activity and binding modes of 1,8-naphthyridine derivatives?

Answer:

- Molecular Docking : Dock compounds into target proteins (e.g., VEGFR3 or histone deacetylases) using AutoDock Vina. For example, naphthyridine-3-carboxamides show hydrogen bonding with Lys868 and Asp1046 residues in VEGFR3 .

- QSAR Modeling : Correlate substituent electronegativity or lipophilicity (logP) with IC50 values to guide synthetic priorities .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., blood-brain barrier penetration) .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?

Answer:

- Cross-Validation : Re-test disputed compounds under standardized assay conditions (e.g., MTT assay for cytotoxicity). For example, discrepancies in IC50 values may arise from varying cell lines (e.g., MCF-7 vs. HeLa) .

- Meta-Analysis : Compare substituent effects across publications. Chlorine at position 7 enhances antibacterial activity but reduces anticancer potency in some derivatives .

- Crystallography : Resolve electronic effects by solving co-crystal structures of derivatives with target proteins .

Advanced: What methodologies are used to evaluate immunomodulatory or anti-inflammatory activity in 1,8-naphthyridine derivatives?

Answer:

- In Vivo Models : Use carrageenan-induced paw edema in rats to assess anti-inflammatory activity. Dose compounds (e.g., 50–100 mg/kg) and measure edema reduction vs. controls .

- Cytokine Profiling : ELISA assays quantify TNF-α or IL-6 suppression in macrophage (RAW 264.7) cultures treated with derivatives .

- Histamine Receptor Binding : Radioligand displacement assays (e.g., [3H]-mepyramine for H1 receptors) determine affinity constants (Ki) .

Cross-Disciplinary: How can 1,8-naphthyridine-3-carboxamides be applied beyond oncology (e.g., agrochemicals or materials science)?

Answer:

- Antimicrobial Agents : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≤25 µg/mL indicates potency) .

- Agrochemical Development : Evaluate herbicidal activity in Arabidopsis models. Substituents like trifluoromethyl improve leaf uptake and photostability .

- Materials Science : Incorporate naphthyridine moieties into metal-organic frameworks (MOFs) for catalytic or sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.